4-(Benzylsulfanyl)-2-chloropyrimidine
Overview
Description
4-(Benzylsulfanyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzylsulfanyl group attached to the fourth position and a chlorine atom attached to the second position of the pyrimidine ring. Pyrimidines are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-chloropyrimidine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be made considering cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-2-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones derived from the benzylsulfanyl group.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
4-(Benzylsulfanyl)-2-chloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antiviral, anticancer, and antibacterial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzylsulfanyl group can enhance the compound’s binding affinity to its targets, while the chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding. These interactions can result in the inhibition or activation of specific biological processes, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)-2-chloropyrimidine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
4-(Benzylsulfanyl)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of a chlorine atom.
4-(Benzylsulfanyl)-6-chloropyrimidine: Similar structure but with the chlorine atom at the sixth position instead of the second position.
Uniqueness
4-(Benzylsulfanyl)-2-chloropyrimidine is unique due to the presence of both the benzylsulfanyl group and the chlorine atom at specific positions on the pyrimidine ring. This unique combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzylsulfanyl-2-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOLBLVIGVQUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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